4-Iodo-1,2-dimethylbenzene

Physical Properties Characterization Material Science

4-Iodo-1,2-dimethylbenzene (CAS 31599-61-8) is a halogenated aromatic compound, specifically an aryl iodide derivative of ortho-xylene. It is characterized by an iodine atom at the para position relative to two adjacent methyl groups on a benzene ring.

Molecular Formula C8H9I
Molecular Weight 232.06 g/mol
CAS No. 31599-61-8
Cat. No. B1295298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,2-dimethylbenzene
CAS31599-61-8
Molecular FormulaC8H9I
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C
InChIInChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
InChIKeyCSFRCLYFVINMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1,2-dimethylbenzene (CAS 31599-61-8): A Key Aryl Iodide Building Block for Organic Synthesis


4-Iodo-1,2-dimethylbenzene (CAS 31599-61-8) is a halogenated aromatic compound, specifically an aryl iodide derivative of ortho-xylene [1]. It is characterized by an iodine atom at the para position relative to two adjacent methyl groups on a benzene ring [2]. This compound is a colorless to light yellow liquid with a molecular weight of 232.06 g/mol [3] and a density of 1.633 g/mL at 25°C [4]. It serves primarily as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [5].

Why 4-Iodo-1,2-dimethylbenzene Cannot Be Readily Substituted by Its Bromo or Chloro Analogs


In synthetic chemistry, halogenated aromatic compounds are not interchangeable due to significant differences in their carbon-halogen bond strengths and reactivities, which directly impact reaction rates, yields, and the necessity for specific catalysts [1]. For instance, the carbon-iodine (C-I) bond is significantly weaker and more polarizable than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds . This makes the iodine atom in 4-iodo-1,2-dimethylbenzene a far superior leaving group in key reactions like oxidative addition in palladium-catalyzed cross-couplings [2]. Consequently, a generic substitution with a less reactive bromo or chloro analog would not only result in drastically slower reaction kinetics but could also lead to reaction failure or necessitate more forcing conditions, potentially compromising yield and functional group tolerance .

Quantitative Evidence for the Differentiated Utility of 4-Iodo-1,2-dimethylbenzene


Physicochemical Properties of 4-Iodo-1,2-dimethylbenzene: Density and Boiling Point

The key physical properties of 4-iodo-1,2-dimethylbenzene are well-defined, which is essential for handling and process design. Its density is reported as 1.633 g/mL at 25°C [1]. The boiling point is 231-233 °C at atmospheric pressure [2] and 106-108 °C at a reduced pressure of 13 mmHg .

Physical Properties Characterization Material Science

Superior Reactivity of Aryl Iodides in Pd-Catalyzed Cross-Couplings Compared to Bromides and Chlorides

Aryl iodides are universally recognized for their superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, compared to their bromo and chloro analogs [1]. This is due to the weaker C-I bond, which facilitates the rate-limiting oxidative addition step with the palladium catalyst [2]. While a direct, quantitative comparison under identical conditions for this specific compound is not available in the searched literature, the general reactivity trend is well-established: C-I > C-Br >> C-Cl [3]. This means that 4-iodo-1,2-dimethylbenzene will typically react faster and under milder conditions than 4-bromo-1,2-dimethylbenzene.

Cross-Coupling Reactivity Palladium Catalysis

Demonstrated Utility as a Substrate in Copper-Catalyzed Trifluoromethylation

4-Iodo-1,2-dimethylbenzene has been specifically reported as a substrate for copper-catalyzed trifluoromethylation reactions [1]. In a broader study, a flow chemistry system was used for the rapid trifluoromethylation of aryl/heteroaryl iodides, including sterically hindered ones, achieving good to excellent yields [2]. This demonstrates the compound's viability in a reaction of high importance for medicinal chemistry and agrochemical synthesis.

Trifluoromethylation Flow Chemistry Medicinal Chemistry

Recommended Application Scenarios for 4-Iodo-1,2-dimethylbenzene


Synthesis of Pharmaceutical Intermediates via Pd-Catalyzed Cross-Coupling

Given its established role as a high-reactivity aryl halide [1], 4-iodo-1,2-dimethylbenzene is ideally suited as a building block in the synthesis of complex pharmaceutical intermediates. Its application in the production of Erlotinib, an anti-cancer drug, has been noted . The compound's enhanced reactivity in cross-coupling reactions [2] allows for efficient construction of the biaryl and other complex motifs common in drug molecules, potentially under milder conditions than with bromo or chloro analogs.

Agrochemical and Material Science Research via Trifluoromethylation

The demonstrated utility of 4-iodo-1,2-dimethylbenzene as a substrate for copper-catalyzed trifluoromethylation [3] makes it a valuable precursor for introducing the -CF3 group. This functionality is widely sought after in the development of new agrochemicals and advanced materials due to its unique electronic properties and its ability to enhance metabolic stability and membrane permeability [4].

Fundamental Organic Synthesis and Methodology Development

The well-characterized physical properties [5] and high purity specifications (typically ≥98% by GC) make 4-iodo-1,2-dimethylbenzene a reliable and reproducible reagent for fundamental research. Its defined density and boiling point [6] are critical for precise experimental setup, and its use in reported nitration studies [7] confirms its viability as a model substrate for developing new synthetic methodologies.

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